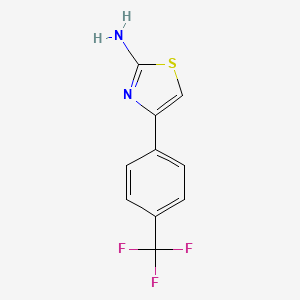

4-(4-Trifluoromethylphenyl)thiazol-2-ylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2S/c11-10(12,13)7-3-1-6(2-4-7)8-5-16-9(14)15-8/h1-5H,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAHAIVZFRFEBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372231 |

Source

|

| Record name | 4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105512-79-6 |

Source

|

| Record name | 4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine

Introduction

4-(4-Trifluoromethylphenyl)thiazol-2-ylamine is a fluorinated organic compound belonging to the 2-aminothiazole class.[1][2] The 2-aminothiazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3][4] The presence of the trifluoromethylphenyl group often enhances metabolic stability and binding affinity of drug candidates. This document provides a comprehensive overview of the known chemical properties, synthesis protocols, and potential biological relevance of this compound.

Chemical Properties and Identifiers

The fundamental chemical and physical properties of the compound are summarized below. These properties are crucial for its handling, characterization, and application in research and development.

Chemical Structure and Identifiers

| Property | Value | Reference |

| IUPAC Name | 4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | [1] |

| CAS Number | 105512-79-6 | [1][2] |

| Molecular Formula | C₁₀H₇F₃N₂S | [1][2] |

| SMILES | C1=CC(=CC=C1C2=CSC(=N2)N)C(F)(F)F | [1] |

| InChIKey | HYAHAIVZFRFEBU-UHFFFAOYSA-N | [1] |

| ChEMBL ID | CHEMBL3410182 | [1] |

Physicochemical Data

Quantitative physicochemical data is essential for experimental design, particularly in solubility and formulation studies.

| Property | Value | Reference |

| Molecular Weight | 244.24 g/mol | [1][2] |

| Monoisotopic Mass | 244.02820389 Da | [1] |

| Purity | ≥98% (Commercially available) | [2] |

| Storage | Store protected from light, under Argon | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound typically follows the Hantzsch thiazole synthesis, a well-established method for creating the thiazole ring.

General Synthesis Protocol: Hantzsch Thiazole Synthesis

The most common route involves the condensation reaction between an α-haloketone and a thioamide-containing reactant, such as thiourea.[3][5]

Reaction Scheme:

-

Step 1: Halogenation of Ketone: 1-(4-(Trifluoromethyl)phenyl)ethan-1-one is brominated, typically using bromine in a suitable solvent like chloroform or acetic acid, to yield 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one.

-

Step 2: Cyclo-condensation: The resulting α-bromoketone is reacted with thiourea in a solvent such as ethanol. The mixture is heated under reflux to facilitate the cyclization and formation of the 2-aminothiazole ring.[5]

-

Step 3: Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into cold water. The product is then typically extracted with an organic solvent like ethyl acetate. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[5]

Caption: General workflow for Hantzsch thiazole synthesis.

Spectroscopic Analysis

Characterization of this compound relies on standard spectroscopic techniques. While specific spectra for this exact compound are proprietary and available through chemical suppliers, the expected spectral features can be inferred from closely related analogs.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the trifluoromethylphenyl ring, likely as multiplets in the δ 7.4-8.2 ppm range.[5] A singlet for the proton on the thiazole ring (at C5) and a broad singlet for the amino (-NH₂) protons would also be anticipated.

-

¹³C NMR: Signals corresponding to the carbons of the thiazole ring and the trifluoromethylphenyl group would be present. The trifluoromethyl (-CF₃) carbon would appear as a quartet due to C-F coupling.

Mass Spectrometry (MS)

-

Electron Ionization (EI-MS): The mass spectrum would show a molecular ion (M⁺) peak corresponding to the compound's molecular weight (m/z = 244).[5] Fragmentation patterns would likely involve the thiazole and phenyl rings.

Infrared (IR) Spectroscopy

-

The IR spectrum would display characteristic absorption bands for N-H stretching of the primary amine group (around 3300-3500 cm⁻¹), C=N stretching of the thiazole ring (around 1620 cm⁻¹), and strong C-F stretching bands for the trifluoromethyl group.

Biological Activity and Potential Applications

The 2-aminothiazole core is a privileged structure in drug discovery. While specific biological data for this compound is limited in the public domain, the broader class of related compounds has been extensively studied, suggesting potential areas of application.

Potential Therapeutic Targets

Derivatives of 2-aminothiazole have shown activity against a variety of biological targets:

-

Kinase Inhibition: Many thiazole-containing compounds are investigated as inhibitors of protein kinases, which are critical targets in oncology.[7] The inhibition of a specific kinase can disrupt signaling pathways responsible for tumor growth and proliferation.

-

Antimicrobial and Antifungal Activity: The thiazole ring is a component of several approved antimicrobial and antifungal drugs.[4]

-

CNS Receptors: Related structures have been developed as ligands for central nervous system targets, such as the metabotropic glutamate subtype-5 receptor (mGluR5), indicating potential applications in neuropsychiatric disorders.[8]

-

Reverse Transcriptase Inhibition: Certain analogs have been explored as potential HIV-1 reverse transcriptase inhibitors.[9]

Caption: Hypothetical kinase inhibition signaling pathway.

Conclusion

This compound is a valuable building block for chemical synthesis and drug discovery. Its properties are defined by the combination of the biologically active 2-aminothiazole core and the metabolically robust trifluoromethylphenyl group. Based on the activities of related compounds, this molecule holds potential for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research is warranted to fully elucidate its specific biological profile and mechanism of action.

References

- 1. 4-(4-(Trifluoromethyl)phenyl)-1,3-thiazol-2-amine | C10H7F3N2S | CID 2737741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. 2-AMINO-4-[4-(TRIFLUOROMETHYL)PHENYL]THIAZOLE(105512-79-6) 1H NMR [m.chemicalbook.com]

- 7. Buy 5-(4-Chloro-2-(trifluoromethyl)phenyl)thiazol-2-amine [smolecule.com]

- 8. Radiodefluorination of 3-fluoro-5-(2-(2-[18F](fluoromethyl)-thiazol-4-yl)ethynyl)benzonitrile ([18F]SP203), a radioligand for imaging brain metabotropic glutamate subtype-5 receptors with positron emission tomography, occurs by glutathionylation in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-TRIFLUOROMETHYL-THIAZOL-2-YLAMINE | 349-49-5 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(4-trifluoromethylphenyl)thiazol-2-ylamine, a key intermediate in the development of various pharmacologically active compounds. This document details the prevalent synthetic methodology, offers a step-by-step experimental protocol, and presents relevant chemical data.

Introduction

This compound is a substituted aminothiazole derivative. The thiazole ring is a prominent scaffold in medicinal chemistry, and the presence of the trifluoromethylphenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological activity. The synthesis of this compound is primarily achieved through the well-established Hantzsch thiazole synthesis.

Core Synthesis Pathway: Hantzsch Thiazole Synthesis

The most common and efficient method for synthesizing this compound is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide derivative.[2] In this specific synthesis, the α-haloketone is 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one, and the thioamide is thiourea. The reaction proceeds via a nucleophilic substitution, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[3]

The overall reaction is as follows:

2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one + Thiourea → this compound

Experimental Protocol

This protocol details the synthesis of this compound from 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one and thiourea.

Materials:

-

2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one

-

Thiourea

-

Ethanol

-

Sodium bicarbonate (NaHCO₃) solution (10%)

-

Water (deionized)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve stoichiometric amounts of 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one and thiourea in ethanol.

-

Reflux: Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is around 30 minutes to a few hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Neutralization and Extraction: Neutralize the aqueous solution with a 10% sodium bicarbonate solution. Extract the product with ethyl acetate.

-

Drying and Concentration: Wash the organic layer with water, dry it over anhydrous magnesium sulfate or sodium sulfate, and then concentrate it under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₇F₃N₂S | [4] |

| Molecular Weight | 244.24 g/mol | [4] |

| Yield | Typically high | General Hantzsch Synthesis |

| Appearance | Solid | General Aminothiazoles |

| Melting Point | Not specified | |

| Purity | >95% (after recrystallization) | General Laboratory Practice |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Conclusion

The Hantzsch thiazole synthesis provides a reliable and straightforward method for the production of this compound. The procedure involves readily available starting materials and employs standard laboratory techniques, making it an accessible route for researchers in organic synthesis and medicinal chemistry. The resulting product is a valuable building block for the development of novel therapeutic agents. Further optimization of reaction conditions and purification methods can be explored to enhance yield and purity.

References

4-(4-Trifluoromethylphenyl)thiazol-2-ylamine: A Technical Whitepaper on its Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Trifluoromethylphenyl)thiazol-2-ylamine is a synthetic small molecule featuring a 2-aminothiazole scaffold substituted with a 4-trifluoromethylphenyl group. While comprehensive biological data for this specific chemical entity is not extensively available in the public domain, its structural motifs are characteristic of a class of compounds known to interact with key enzymes in lipid signaling pathways. This technical guide synthesizes available structure-activity relationship (SAR) data from analogous compounds to propose a primary mechanism of action for this compound, focusing on its potential as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).

Core Hypothesis: Dual Inhibition of sEH and FAAH

The central hypothesis is that this compound functions as a competitive inhibitor of both soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). This assertion is based on the well-documented activity of other 4-phenylthiazole-2-ylamine derivatives. The trifluoromethyl group at the para position of the phenyl ring is a common feature in potent inhibitors of these enzymes, suggesting a critical role in binding to the active sites.

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with potent anti-inflammatory, vasodilatory, and analgesic properties. By hydrolyzing EETs to less active dihydroxyeicosatrienoic acids (DHETs), sEH attenuates their beneficial effects. Inhibition of sEH by this compound would therefore be expected to increase the endogenous levels of EETs, leading to enhanced anti-inflammatory and analgesic responses.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty acid amide hydrolase is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other bioactive fatty acid amides. Anandamide plays a crucial role in modulating pain, inflammation, and mood. Inhibition of FAAH by this compound would lead to an accumulation of anandamide, thereby potentiating its signaling and contributing to analgesia and anti-inflammatory effects.

Quantitative Data for Analogous Compounds

Direct quantitative efficacy data for this compound is not publicly available. However, the following table presents IC50 values for structurally related 4-phenylthiazole analogs, providing an insight into the potential potency of the title compound against human sEH and FAAH.

| Analogous Compound Structure | Target Enzyme | IC50 (nM) |

| 4-(p-tolyl)thiazole derivative | human sEH | 2.5[1] |

| 4-(p-tolyl)thiazole derivative | human FAAH | 9.8[1] |

| 4-(p-fluorophenyl)thiazole derivative | human sEH | 11.7[1] |

| 4-(p-nitrophenyl)thiazole derivative | human FAAH | 3.1[1] |

Signaling Pathways and Experimental Workflows

The proposed dual-inhibitory mechanism of action impacts two critical signaling cascades. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for inhibitor characterization.

Detailed Experimental Protocols

The following protocols are based on established methods for determining the inhibitory activity of compounds against human sEH and FAAH.[1]

sEH Inhibition Assay Protocol

-

Reagents and Materials:

-

Recombinant human sEH

-

Assay Buffer: 25 mM Bis-Tris/HCl, pH 7.4, containing 0.1 mg/mL Bovine Serum Albumin (BSA)

-

Substrate: Cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxyran-2-yl) methyl carbonate

-

Test Compound: this compound

-

96-well black, flat-bottom plates

-

Fluorescence microplate reader

-

-

Procedure:

-

A solution of human sEH (1 nM) is incubated with the test compound for 5 minutes at 30°C in the assay buffer.

-

The reaction is initiated by the addition of the substrate (5 µM).

-

The rate of hydrolysis is monitored by measuring the increase in fluorescence (excitation 330 nm, emission 465 nm) over 10 minutes.

-

IC50 values are calculated from the dose-response curves.

-

FAAH Inhibition Assay Protocol

-

Reagents and Materials:

-

Recombinant human FAAH

-

Assay Buffer: 25 mM Bis-Tris/HCl, pH 8, containing 0.1 mg/mL BSA

-

Substrate: N-(6-methoxypyridin-3-yl) octanamide

-

Test Compound: this compound

-

96-well black, flat-bottom plates

-

Fluorescence microplate reader

-

-

Procedure:

-

A solution of human FAAH (1 nM) is incubated with the test compound for 5 minutes at 37°C in the assay buffer.

-

The reaction is initiated by the addition of the substrate (5 µM).

-

The rate of hydrolysis is monitored by measuring the increase in fluorescence (excitation 303 nm, emission 394 nm) over 10 minutes.[1]

-

IC50 values are calculated from the dose-response curves.

-

Conclusion

Based on the available evidence from structurally related compounds, this compound is strongly predicted to act as a dual inhibitor of soluble epoxide hydrolase and fatty acid amide hydrolase. This dual mechanism of action holds significant therapeutic potential for the treatment of inflammatory and pain-related disorders. The experimental protocols and workflows detailed in this whitepaper provide a robust framework for the empirical validation of this hypothesis and for advancing the preclinical development of this and similar compounds.

References

The Trifluoromethyl Moiety in 2-Aminothiazoles: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1] The 2-aminothiazole core, a privileged structure found in numerous biologically active compounds, has been a focal point for such modifications.[2][3][4][5][6][7] This technical guide provides an in-depth overview of the biological activities of trifluoromethyl-substituted 2-aminothiazoles, presenting key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Anticancer Activity

Trifluoromethyl-substituted 2-aminothiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[1][2][8] The introduction of the CF3 group is often associated with enhanced antiproliferative activity.[1]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected trifluoromethyl-substituted thiazole derivatives.

| Compound ID | Substitution Pattern | Cancer Cell Line(s) | IC50 (µM) | Reference |

| 3b | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][9]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Amelanotic Melanoma) | 24.4 | [1] |

| A375 (Melanotic Melanoma) | 25.4 | [1] | ||

| HaCaT (Keratinocytes) | 33.5 | [1] | ||

| DU145 (Prostate) | >100 | [1] | ||

| MCF-7/WT (Breast) | >100 | [1] | ||

| CHO-K1 (Normal) | 75.5 | [1] | ||

| Compound 20 | 2-aminothiazole with lipophilic substituents | H1299 (Human Lung Cancer) | 4.89 | [2] |

| SHG-44 (Human Glioma) | 4.03 | [2] | ||

| 5a | Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate | HCT 116 (Colorectal) | 0.72 | [10] |

| 5b | Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido)thiazole-4-carboxylate | HCT 116 (Colorectal) | 1.55 | [10] |

Kinase Inhibitory Activity

A significant mechanism behind the anticancer effects of these compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3][11] Trifluoromethyl-substituted 2-aminothiazoles have been identified as potent inhibitors of several kinases, including Cyclin-Dependent Kinase 2 (CDK2), Aurora kinases, and Src family kinases.[12][13][14]

Quantitative Kinase Inhibition Data

| Compound Class | Target Kinase | IC50 | Reference |

| 2-acetamido-thiazolylthio acetic ester analogues | CDK2 | 1-10 nM (for over 100 analogues) | [12] |

| Aminothiazole derivatives | Aurora A | 79 nM (Compound 29) | [11] |

| Aurora A | 140 nM (Compound 30) | [11] | |

| Pyrimidine-thiazole hybrids | CDK9 | 0.64 - 2.01 µM (Compound 25) | [11] |

| Thiazole derivatives | V600E B-RAF | 0.978 nM (Compound 39) | [11] |

| Dasatinib (BMS-354825) | pan-Src | Sub-nanomolar to nanomolar |

Key Signaling Pathways

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle at the G1/S transition.[6][15] Its inhibition by trifluoromethyl-substituted 2-aminothiazoles can lead to cell cycle arrest and apoptosis.[12]

Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers.[2][16] Inhibitors targeting these kinases can disrupt spindle formation and lead to mitotic catastrophe.

Src, a non-receptor tyrosine kinase, plays a pivotal role in signaling pathways that control cell proliferation, survival, and motility.[1][17][18] Its deregulation is a hallmark of many cancers, making it a prime therapeutic target.[4]

Antimicrobial and Antiviral Activity

The utility of trifluoromethyl-substituted 2-aminothiazoles extends to infectious diseases. Certain derivatives have shown promising antibacterial, antifungal, and antiviral properties.[17]

Quantitative Antimicrobial/Antiviral Data

| Compound Class/ID | Target Organism | Activity Metric | Value | Reference |

| 4-(trifluoromethyl)phenyl substituted aminothiazole | Influenza A (PR8 strain) | Antiviral Activity | Comparable to Oseltamivir and Amantadine | [17] |

| 2-aminothiazole-thiazolidinone conjugate (6c) | Mycobacterium tuberculosis | MIC | 0.78 µg/mL | [19] |

| 2-aminothiazole-thiazolidinone conjugate (6k) | Mycobacterium tuberculosis | MIC | 1.56 µg/mL | [19] |

| Aminothiazole derivative (41F5) | Histoplasma capsulatum | MIC50 | 0.4-0.8 µM | [15] |

| Naphth-1-ylmethyl substituted aminothiazole analogues | Histoplasma capsulatum | MIC50 | 0.4 µM | [15] |

Experimental Protocols

Synthesis: Hantzsch Thiazole Synthesis

The foundational method for creating the 2-aminothiazole ring is the Hantzsch thiazole synthesis.[3][13][19][20] This typically involves the condensation of an α-haloketone with a thioamide. For trifluoromethyl-substituted analogues, a common starting material is a trifluoromethylated β-ketoester or α-haloketone.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the appropriate thioamide (e.g., thiourea, 1.5 mmol) in a suitable solvent such as ethanol or methanol (5-10 mL).[20]

-

Addition of Ketone: To this solution, add the corresponding trifluoromethylated α-haloketone (1.0 mmol).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 65-100°C) with stirring for a period ranging from 30 minutes to several hours, monitoring the reaction by Thin Layer Chromatography (TLC).[13][20]

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the contents into a beaker containing a dilute base solution (e.g., 5% sodium carbonate) or water to precipitate the product.[13][20]

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration, washing the filter cake with cold water.[13] The crude product can be air-dried and, if necessary, purified further by recrystallization from an appropriate solvent.

Biological Assay: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[21][22] It measures the metabolic activity of mitochondrial dehydrogenases in living cells.

Detailed Protocol:

-

Cell Seeding: Plate human cancer cells in a 96-well microplate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethyl-substituted 2-aminothiazole compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours.[22] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[22]

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm).[22]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.

Biological Assay: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][8] The broth microdilution method is a common technique for determining MIC.[9][23]

Detailed Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., M. tuberculosis, E. coli) from a pure culture, adjusting the concentration to approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth (e.g., Mueller-Hinton Broth).[9][23]

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium, typically starting from a high concentration (e.g., 256 µg/mL) down to a low concentration.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final volume of 100-200 µL per well.[23] Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[9][23]

-

Result Determination: After incubation, visually inspect the wells for turbidity (an indicator of bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[5][8][9]

Conclusion

Trifluoromethyl-substituted 2-aminothiazoles represent a versatile and potent class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in anticancer, kinase inhibition, and antimicrobial assays underscores their potential as lead structures in drug discovery. The inclusion of the trifluoromethyl group frequently enhances the desired pharmacological properties, making this scaffold a continued area of interest for medicinal chemists. The standardized protocols provided herein offer a foundation for the synthesis and evaluation of novel analogues, facilitating further exploration and development in this promising chemical space.

References

- 1. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. benchchem.com [benchchem.com]

- 4. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 7. uniprot.org [uniprot.org]

- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 9. Minimum Inhibitory Concentration (MIC) Test - Microbe [microbe.creativebiomart.net]

- 10. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Src family kinase - Wikipedia [en.wikipedia.org]

- 19. Thiazole synthesis [organic-chemistry.org]

- 20. chemhelpasap.com [chemhelpasap.com]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. microbe-investigations.com [microbe-investigations.com]

Spectroscopic Analysis of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine. The document outlines the expected spectroscopic data based on the analysis of structurally similar compounds, details the experimental protocols for key analytical techniques, and presents a logical workflow for the spectroscopic characterization of synthesized molecules. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of novel thiazole derivatives.

Core Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | Doublet | 2H | Aromatic protons ortho to -CF₃ |

| ~7.6 - 7.7 | Doublet | 2H | Aromatic protons meta to -CF₃ |

| ~7.2 | Singlet | 1H | Thiazole C5-H |

| ~5.5 - 6.0 | Broad Singlet | 2H | Amine (-NH₂) protons |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | Thiazole C2 (attached to -NH₂) |

| ~150 | Thiazole C4 (attached to phenyl ring) |

| ~135 | Quaternary aromatic carbon attached to thiazole ring |

| ~130 (q, J ≈ 32 Hz) | Quaternary aromatic carbon attached to -CF₃ |

| ~126 (q, J ≈ 4 Hz) | Aromatic carbons meta to -CF₃ |

| ~125 | Aromatic carbons ortho to -CF₃ |

| ~124 (q, J ≈ 272 Hz) | Trifluoromethyl carbon (-CF₃) |

| ~105 | Thiazole C5 |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Broad | N-H stretching (asymmetric and symmetric) of -NH₂ |

| 3150 - 3050 | Weak to Medium | Aromatic C-H stretching |

| ~1620 | Strong | C=N stretching of the thiazole ring |

| ~1590 | Medium | N-H bending (scissoring) of -NH₂ |

| 1350 - 1100 | Strong | C-F stretching of -CF₃ |

| ~840 | Strong | C-H out-of-plane bending for 1,4-disubstituted benzene |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 244 | [M]⁺ (Molecular Ion) |

| 217 | [M - HCN]⁺ |

| 175 | [M - CF₃]⁺ |

| 145 | [4-(Trifluoromethyl)phenyl]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a 300 MHz or higher field spectrometer. Typical parameters include a spectral width of 0-10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is standard. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.

-

Data Analysis: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the ¹H NMR signals. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes within the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for clearly identifying the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. This information is used to confirm the molecular weight and deduce structural features of the molecule.

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give a maximum absorbance in the range of 0.1 to 1 AU.

-

Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a reference. Fill a second matched cuvette with the sample solution. Scan the sample over a suitable wavelength range, typically from 200 to 400 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and the methodologies for their determination. Researchers can use this information to guide their synthetic and analytical efforts in the exploration of novel thiazole-based compounds.

CAS number 105512-79-6 properties and literature

An In-depth Technical Guide to CAS Number 105512-79-6: 2-Amino-4-[4-(trifluoromethyl)phenyl]thiazole

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the compound with CAS number 105512-79-6, chemically known as 2-Amino-4-[4-(trifluoromethyl)phenyl]thiazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Properties

2-Amino-4-[4-(trifluoromethyl)phenyl]thiazole is a fluorinated heterocyclic compound belonging to the 2-aminothiazole class. The presence of the trifluoromethyl group and the thiazole scaffold makes it a subject of interest in medicinal chemistry due to the often-enhanced biological activity and metabolic stability associated with these moieties.

Table 1: Physicochemical Properties of CAS 105512-79-6

| Property | Value |

| IUPAC Name | 2-Amino-4-[4-(trifluoromethyl)phenyl]thiazole; 4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine |

| CAS Number | 105512-79-6 |

| Molecular Formula | C₁₀H₇F₃N₂S |

| Molecular Weight | 244.24 g/mol |

| Melting Point | 206-208 °C |

| Boiling Point (Predicted) | 344.6 ± 37.0 °C |

| Density (Predicted) | 1.410 ± 0.06 g/cm³ |

| pKa (Predicted) | 3.62 ± 0.10 |

Synthesis

The primary synthetic route to 2-Amino-4-[4-(trifluoromethyl)phenyl]thiazole is the Hantzsch thiazole synthesis. This well-established method involves the condensation of an α-haloketone with a thiourea or a thioamide.

General Experimental Protocol for Hantzsch Thiazole Synthesis

This protocol is a generalized procedure adapted from established methods for the synthesis of similar 2-aminothiazole derivatives and can be applied for the preparation of 2-Amino-4-[4-(trifluoromethyl)phenyl]thiazole.

Starting Materials:

-

2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone

-

Thiourea

-

Ethanol (or other suitable solvent like methanol)

Procedure:

-

To a solution of 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone (1 equivalent) in ethanol, add thiourea (1.0-1.2 equivalents).

-

The reaction mixture is then heated to reflux (approximately 78 °C) and stirred for a period of 30 minutes to several hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, which may result in the precipitation of the product.

-

The mixture is then poured into a beaker containing crushed ice or a dilute solution of a weak base (e.g., 5% sodium carbonate) to neutralize any acid formed during the reaction and to facilitate further precipitation of the product.

-

The resulting solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-Amino-4-[4-(trifluoromethyl)phenyl]thiazole.

Synthesis Workflow Diagram

An In-depth Technical Guide on the Solubility and Stability of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Trifluoromethylphenyl)thiazol-2-ylamine is a heterocyclic compound featuring a 2-aminothiazole scaffold, a structure of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2][3] The trifluoromethylphenyl moiety further enhances its potential pharmacological relevance. A thorough understanding of the physicochemical properties of this compound, particularly its solubility and stability, is fundamental for its advancement in drug discovery and development, impacting everything from formulation and bioavailability to storage and shelf-life.

This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. In the absence of extensive published data for this specific molecule, this document outlines robust, standardized experimental protocols for determining these critical parameters. The methodologies are based on established practices for analogous thiazole derivatives and regulatory guidelines.[4][5][6][7]

Physicochemical Properties

Basic physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇F₃N₂S | [8][9] |

| Molecular Weight | 244.24 g/mol | [8][9] |

| Appearance | Solid (form) | |

| CAS Number | 105512-79-6 | [8][9] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and, consequently, its bioavailability. Understanding its solubility in various media is essential for developing suitable formulations for both in vitro and in vivo studies.

Illustrative Solubility Data

| Solvent | Type | Expected Solubility Category | Hypothetical Value (mg/mL) |

| Water | Polar Protic | Poorly Soluble | < 0.1 |

| Phosphate Buffer (pH 7.4) | Aqueous Buffer | Poorly Soluble | < 0.1 |

| Ethanol | Polar Protic | Moderately Soluble | 1 - 10 |

| Methanol | Polar Protic | Moderately Soluble | 1 - 10 |

| Acetone | Polar Aprotic | Soluble | 10 - 50 |

| Acetonitrile | Polar Aprotic | Soluble | 10 - 50 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble | > 100 |

| Dichloromethane (DCM) | Non-polar | Moderately Soluble | 1 - 10 |

Experimental Protocol for Thermodynamic Solubility Determination

This protocol describes the shake-flask method, a standard approach for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance, volumetric flasks, and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the test compound in a solvent in which it is freely soluble (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations to generate a calibration curve.

-

-

Equilibration:

-

Add an excess amount of the solid test compound to a vial containing a known volume of the desired solvent (e.g., 2 mL). The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the samples for a sufficient period to reach thermodynamic equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, visually confirm the presence of excess solid.

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.

-

-

Analysis:

-

Dilute the filtered supernatant with the appropriate mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample using a validated HPLC method.

-

-

Calculation of Solubility:

-

Using the equation from the calibration curve, calculate the concentration of the compound in the diluted sample.

-

Multiply by the dilution factor to determine the solubility of the compound in the original solvent. Express the result in mg/mL or µg/mL.

-

Stability Profile and Forced Degradation Studies

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[4] Forced degradation (stress testing) studies are conducted under more severe conditions than accelerated stability testing and are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[5][7]

Forced Degradation Conditions

The following table summarizes the typical stress conditions used in forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[5]

| Stress Condition | Reagent/Method | Typical Conditions |

| Acidic Hydrolysis | 0.1 M - 1 M HCl | Room temperature or heat (e.g., 80°C) for up to 24 hours.[6] |

| Basic Hydrolysis | 0.1 M - 1 M NaOH | Room temperature or heat (e.g., 80°C) for up to 24 hours.[6] |

| Neutral Hydrolysis | Purified Water | Heat (e.g., 80°C) for up to 24 hours.[6] |

| Oxidative Degradation | 3% - 30% H₂O₂ | Room temperature, protected from light, for up to 24 hours.[6] |

| Thermal Degradation | Dry Heat (Oven) | Solid compound exposed to high temperature (e.g., 105°C) for 48 hours.[6] |

| Photolytic Degradation | Photostability Chamber | Exposure to ≥ 1.2 million lux hours and ≥ 200 watt hours/m².[5][6] |

Experimental Workflow for Forced Degradation

The overall process for conducting forced degradation studies is visualized below.

Caption: Experimental workflow for forced degradation studies.

General Protocol for Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials and Methods:

-

Test Substance: this compound (purity >98%).

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (HPLC grade), Water (HPLC grade).

-

Instrumentation: HPLC system with a PDA or UV detector (and ideally a Mass Spectrometer), photostability chamber, oven, pH meter.

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile. This stock solution will be used for all stress studies except for thermal degradation of the solid-state.

-

-

Application of Stress Conditions:

-

Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Reflux the mixture at 80°C for a specified period (e.g., 24 hours). After cooling, neutralize the solution with 0.1 N NaOH and dilute with mobile phase to a final concentration (e.g., 100 µg/mL).[6]

-

Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Follow the same heating, cooling, and neutralization (with 0.1 N HCl) procedure as for acidic hydrolysis.[6]

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute with mobile phase to the final concentration.[6]

-

Thermal Degradation (Solid State): Place a sample of the solid compound in an oven at 105°C for 48 hours. After exposure, prepare a solution of the stressed solid in the mobile phase at the final concentration for analysis.[6]

-

Photolytic Degradation: Prepare a solution of the compound (e.g., 100 µg/mL) in the mobile phase. Expose it to a light source in a photostability chamber according to ICH Q1B guidelines. Keep a control sample in the dark under the same conditions.[6]

-

-

Analysis of Stressed Samples:

-

Analyze all stressed samples, along with an unstressed control sample, using a developed stability-indicating HPLC method.

-

A typical method would utilize a C18 column with a mobile phase consisting of a gradient of acetonitrile and a buffered aqueous solution, with UV detection at an appropriate wavelength.

-

The method must be validated to demonstrate specificity (the ability to separate the parent drug from its degradation products), linearity, accuracy, and precision.

-

Conclusion

This technical guide provides a foundational framework for assessing the solubility and stability of this compound. While specific experimental data for this compound is limited, the detailed protocols for solubility determination and forced degradation studies offer a clear path for researchers to generate the necessary data. A systematic evaluation of these properties is a non-negotiable step in the preclinical development of any potential drug candidate, ensuring the selection of a stable molecule with a physicochemical profile amenable to successful formulation and clinical translation.

References

- 1. excli.de [excli.de]

- 2. researchgate.net [researchgate.net]

- 3. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. benchchem.com [benchchem.com]

- 7. rjptonline.org [rjptonline.org]

- 8. 4-(4-(Trifluoromethyl)phenyl)-1,3-thiazol-2-amine | C10H7F3N2S | CID 2737741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. calpaclab.com [calpaclab.com]

Unlocking Therapeutic Potential: A Technical Guide to 4-Arylthiazol-2-Amine Compounds and Their Targets

For Researchers, Scientists, and Drug Development Professionals

The 4-arylthiazol-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological molecules implicated in various disease states. This technical guide provides an in-depth analysis of the key therapeutic targets of these compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to facilitate further research and drug development efforts.

Core Therapeutic Areas and Molecular Targets

Research has illuminated the potential of 4-arylthiazol-2-amine derivatives in oncology and inflammatory diseases. The primary molecular targets identified to date are protein kinases and enzymes involved in inflammatory cascades.

Protein Kinase Inhibition

4-Arylthiazol-2-amine compounds have shown significant promise as inhibitors of several protein kinases crucial for cell cycle progression and signal transduction.

ROCK inhibitors are being investigated for their potential in treating cardiovascular diseases, glaucoma, and cancer.[1] Certain 4-aryl-5-aminomethyl-thiazole-2-amines have been identified as potent ROCK II inhibitors.[1][2]

Quantitative Data: ROCK II Inhibition

| Compound ID | Target | IC50 (nM) | Assay Method | Reference |

| Compound 4v | ROCK II | 20 | ELISA | [1] |

| Compound 10l | ROCK II | 20 | ELISA | [2] |

Experimental Protocol: ROCK II Inhibition Assay (ELISA)

A typical enzyme-linked immunosorbent assay (ELISA) to determine ROCK II inhibitory activity involves the following steps:

-

Coating: A 96-well microplate is coated with the ROCK II substrate, such as Myosin Phosphatase Targeting Subunit 1 (MYPT1).

-

Blocking: The remaining protein-binding sites on the plate are blocked using a solution like bovine serum albumin (BSA).

-

Kinase Reaction: A reaction mixture containing ROCK II enzyme, ATP, and the test compound (at various concentrations) is added to the wells. The plate is incubated to allow for phosphorylation of the substrate.

-

Antibody Incubation: A primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-MYPT1) is added, followed by a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

-

Detection: A chromogenic substrate for HRP (e.g., TMB) is added, and the color development is measured using a microplate reader. The intensity of the color is inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway: ROCK-Mediated Cellular Functions

References

The Rise of Fluorinated Thiazoles: A Technical Guide to Their Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth review of the discovery and development of fluorinated thiazole derivatives, a class of compounds demonstrating significant potential across a spectrum of therapeutic areas, including oncology and metabolic diseases. By leveraging the unique properties of fluorine, researchers have successfully modulated the physicochemical and pharmacological profiles of thiazole-based molecules to enhance their efficacy and drug-like properties.

The Role of Fluorine in Thiazole Derivatives

The introduction of fluorine atoms into the thiazole core or its substituents can profoundly influence a molecule's biological activity.[1][2] The high electronegativity and small size of fluorine can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance membrane permeability and binding affinity to target proteins.[1][2][3] These modifications have led to the development of fluorinated thiazole derivatives with potent and selective biological activities.

Synthesis of Fluorinated Thiazole Derivatives

A prevalent and versatile method for synthesizing fluorinated thiazole derivatives is the Hantzsch thiazole synthesis.[1][2][4] This reaction typically involves the condensation of an α-haloketone with a thioamide. The incorporation of fluorine can be achieved by using fluorinated starting materials, such as fluorinated acetophenones or fluorinated benzaldehydes to form precursor thiosemicarbazones.

General Experimental Protocol: Hantzsch Synthesis of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles

A common synthetic route to a class of fluorinated hydrazinylthiazole derivatives is outlined below.[1][2]

Step 1: Synthesis of Thiosemicarbazones (1)

Equimolar amounts of a substituted aromatic aldehyde and thiosemicarbazide are refluxed in an appropriate solvent (e.g., ethanol) with a catalytic amount of acid. The resulting thiosemicarbazone precipitates upon cooling and can be purified by recrystallization.

Step 2: Cyclization to form the Fluorinated Thiazole Ring (3a-o)

An equimolar mixture of the respective thiosemicarbazone (1) and a fluorinated α-haloketone, such as 2-bromo-4-fluoroacetophenone (2), is condensed under reflux in absolute ethanol for 4–5 hours.[1][2] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and purified, typically by recrystallization, to yield the desired 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole.

The following diagram illustrates the general workflow for the synthesis and evaluation of fluorinated thiazole derivatives.

Biological Activities and Structure-Activity Relationships

Fluorinated thiazole derivatives have been investigated for a range of biological activities, with anticancer and antidiabetic properties being particularly prominent.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of fluorinated thiazoles against various cancer cell lines. For instance, novel 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives have been synthesized and shown to possess anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (colon) cancer cell lines.[5] Similarly, nano-sized fluorinated thiazoles have demonstrated potent activity against MDA-MB-231 breast cancer cells, with some derivatives showing greater potency than the standard drug cisplatin.[6]

The mechanism of anticancer action for some fluorinated thiazoles involves the inhibition of key signaling pathways. For example, certain derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in tumors.[7] Inhibition of VEGFR-2 can lead to cell cycle arrest and apoptosis. The following diagram depicts a simplified representation of the VEGFR-2 signaling pathway and its inhibition.

Other fluorinated derivatives have been found to induce apoptosis through the activation of p53 and by affecting the mitochondrial membrane potential.[7] Some have also shown the ability to inhibit the NF-κB pathway, a key regulator of inflammation and cell survival.[3]

The following table summarizes the anticancer activity of selected fluorinated thiazole derivatives.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Hydrazinylthiazole | MDA-MB-231 | 2.97 (as µg/ml) | [6] |

| Thiazolo[4,5-d]pyrimidine | Melanoma (C32) | 24.4 | [8] |

| Thiazolo[4,5-d]pyrimidine | Melanoma (A375) | Not specified | [8] |

| Imidazopyridine-linked-triazole | Lung (A549) | 0.51 - 47.94 | [3] |

| Imidazopyridine-linked-triazole | Prostate (DU-145) | 0.51 - 47.94 | [3] |

| Imidazopyridine-linked-triazole | Colon (HCT-116) | 0.51 - 47.94 | [3] |

| Imidazopyridine-linked-triazole | Breast (MDA-MB-231) | 0.51 - 47.94 | [3] |

| Hydrazinyl thaizole | C6 | 3.83 | [7] |

Antidiabetic Activity

Fluorinated thiazoles have also emerged as promising candidates for the management of diabetes. Their mechanism of action in this context often involves the inhibition of key carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase.[1][9] By inhibiting these enzymes, the rate of glucose release from complex carbohydrates is reduced, leading to better glycemic control.

A series of fluorophenyl-based hydrazinylthiazoles demonstrated potent α-amylase inhibition.[1][2] Structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the aromatic ring significantly influence the inhibitory potential. For example, a derivative with a 5-chloro-2-hydroxy substitution (compound 3h) was found to be a more potent α-amylase inhibitor than the standard drug acarbose.[1][2] The presence of a hydroxyl group was suggested to enhance hydrogen bonding interactions with the enzyme's active site.[1][2]

The following table summarizes the α-amylase inhibitory activity of selected fluorinated hydrazinylthiazole derivatives.

| Compound | Substituent | α-Amylase IC50 (µM) | Reference |

| 3h | 5-chloro-2-hydroxy | 5.14 ± 0.03 | [1][2] |

| 3n | thiophen-2-yl | 5.77 ± 0.05 | [1][2] |

| 3b | 2-bromo-4-methyl | 6.87 ± 0.01 | [1][2] |

| 3f | 3-bromo | 5.88 ± 0.16 | [1][2] |

| Acarbose (Standard) | - | 5.55 ± 0.06 | [1][2] |

Conclusion

Fluorinated thiazole derivatives represent a versatile and promising class of compounds in drug discovery. The strategic use of fluorine has enabled the development of potent anticancer and antidiabetic agents with diverse mechanisms of action. The continued exploration of this chemical space, guided by detailed SAR studies and a deeper understanding of their interactions with biological targets, holds great promise for the development of novel therapeutics. The synthetic accessibility of the thiazole core, primarily through the robust Hantzsch synthesis, further ensures that this scaffold will remain an area of active investigation for the foreseeable future.

References

- 1. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]

- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

- 9. Fluorinated indeno-quinoxaline bearing thiazole moieties as hypoglycaemic agents targeting α-amylase, and α-glucosidase: synthesis, molecular docking, and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]

In Silico ADME Profile of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery, significantly reducing the likelihood of late-stage clinical failures. In silico predictive models offer a rapid and cost-effective approach to evaluate the ADME profile of novel chemical entities. This technical guide provides a comprehensive in silico ADME prediction for the compound 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine, a molecule of interest in medicinal chemistry. The following sections detail the predicted physicochemical properties, pharmacokinetic parameters, and potential metabolic pathways, supported by data generated from widely recognized computational tools.

Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in a biological system. These properties for this compound have been predicted using in silico methods and are summarized in Table 1.

| Property | Predicted Value | Reference Tool |

| Molecular Formula | C₁₀H₇F₃N₂S | PubChem |

| Molecular Weight | 244.24 g/mol | PubChem[1] |

| LogP (Octanol/Water Partition Coefficient) | 3.15 | SwissADME |

| Water Solubility (LogS) | -3.58 | SwissADME |

| Topological Polar Surface Area (TPSA) | 67.14 Ų | SwissADME |

Table 1: Predicted Physicochemical Properties of this compound.

Pharmacokinetic Predictions

The ADME properties of a drug candidate determine its concentration and persistence in the body, which are crucial for its efficacy and safety. The following tables summarize the in silico predictions for the absorption, distribution, metabolism, and excretion of this compound, generated using the SwissADME and pkCSM web servers.

Absorption

| Parameter | Predicted Value | Interpretation | Reference Tool |

| Gastrointestinal (GI) Absorption | High | Readily absorbed from the gut | SwissADME |

| Blood-Brain Barrier (BBB) Permeant | Yes | Can cross the blood-brain barrier | SwissADME |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed | SwissADME |

| Caco-2 Permeability (log Papp) | 0.48 cm/s | Moderate permeability | pkCSM |

Table 2: Predicted Absorption Properties.

Distribution

| Parameter | Predicted Value | Interpretation | Reference Tool |

| Volume of Distribution (VDss) | 0.55 L/kg | Moderate distribution into tissues | pkCSM |

| Fraction Unbound | 0.15 | High plasma protein binding | pkCSM |

Table 3: Predicted Distribution Properties.

Metabolism

| Parameter | Predicted Value | Interpretation | Reference Tool |

| CYP1A2 Inhibitor | No | Unlikely to inhibit CYP1A2 | SwissADME |

| CYP2C19 Inhibitor | Yes | Potential to inhibit CYP2C19 | SwissADME |

| CYP2C9 Inhibitor | Yes | Potential to inhibit CYP2C9 | SwissADME |

| CYP2D6 Inhibitor | No | Unlikely to inhibit CYP2D6 | SwissADME |

| CYP3A4 Inhibitor | Yes | Potential to inhibit CYP3A4 | SwissADME |

| CYP2D6 Substrate | No | Not a substrate of CYP2D6 | pkCSM |

| CYP3A4 Substrate | Yes | Likely metabolized by CYP3A4 | pkCSM |

Table 4: Predicted Metabolic Properties.

Excretion

| Parameter | Predicted Value | Interpretation | Reference Tool |

| Total Clearance (log CLtot) | 0.25 ml/min/kg | Moderate clearance rate | pkCSM |

| Renal OCT2 Substrate | No | Unlikely to be a substrate for renal organic cation transporter 2 | pkCSM |

Table 5: Predicted Excretion Properties.

Experimental Protocols

The in silico data presented in this guide were generated using established and validated computational models. The methodologies for the key platforms are outlined below.

SwissADME

SwissADME is a free web tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules. The prediction models are based on a combination of established algorithms and in-house developed methods. For instance, the LogP value is a consensus prediction from five different methods, and water solubility is predicted using the ESOL model. The blood-brain barrier permeability and gastrointestinal absorption are predicted using the BOILED-Egg model, which is a graphical representation of lipophilicity and polarity. Cytochrome P450 (CYP) inhibition is predicted using support vector machine (SVM) models.

pkCSM

pkCSM is a web server that uses graph-based signatures to predict a wide range of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The methodology involves representing the 2D structure of a molecule as a graph and then using these graph-based signatures to train machine learning models on large datasets of experimentally determined ADMET properties. This approach allows for the prediction of complex endpoints such as volume of distribution, clearance, and potential for various toxicities.

Mandatory Visualizations

In Silico ADME Prediction Workflow

The following diagram illustrates the general workflow for in silico ADME prediction, starting from the input of a chemical structure to the final analysis of its pharmacokinetic profile.

Caption: A flowchart illustrating the in silico ADME prediction process.

Potential Metabolic Pathways of this compound

Based on the known metabolism of 2-aminothiazole derivatives and compounds containing a trifluoromethylphenyl group, a putative metabolic pathway is proposed. The primary routes of metabolism are likely to involve oxidation reactions mediated by Cytochrome P450 enzymes, followed by Phase II conjugation reactions.

Caption: Proposed metabolic pathway for the compound of interest.

Conclusion

The in silico ADME profiling of this compound suggests that this compound possesses several favorable drug-like properties. The predictions indicate good gastrointestinal absorption and the potential to cross the blood-brain barrier. While the compound exhibits high plasma protein binding, its predicted clearance rate is moderate. A key area for consideration in further development is the potential for inhibition of CYP2C9, CYP2C19, and CYP3A4, which could lead to drug-drug interactions. The predicted metabolism via CYP3A4 suggests that this enzyme will play a significant role in its clearance. This in silico assessment provides a valuable foundation for guiding further experimental studies and optimizing the pharmacokinetic profile of this promising scaffold.

References

Methodological & Application

Application Notes and Protocols for Hantzsch Synthesis of Substituted 2-Aminothiazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone in heterocyclic chemistry for the preparation of thiazole derivatives. This classical condensation reaction involves the reaction of an α-haloketone with a thioamide to yield a thiazole. The synthesis of 2-aminothiazoles, a key scaffold in many pharmaceutically active compounds, is readily achieved by employing thiourea or its substituted derivatives as the thioamide component. The 2-aminothiazole moiety is present in a wide range of drugs exhibiting antimicrobial, anti-inflammatory, anticancer, and antiviral activities.

These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted 2-aminothiazoles via the Hantzsch reaction, including conventional, microwave-assisted, and solvent-free methods.

Reaction Mechanism and Scope

The Hantzsch synthesis for 2-aminothiazoles proceeds through a well-established mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, forming an intermediate. This is followed by an intramolecular cyclization via the attack of a nitrogen atom on the carbonyl carbon, and subsequent dehydration to yield the aromatic 2-aminothiazole ring.

The versatility of the Hantzsch synthesis allows for the introduction of a wide variety of substituents on the thiazole ring. Diverse α-haloketones and substituted thioureas can be employed to generate a library of 2-aminothiazole derivatives with different electronic and steric properties, which is particularly valuable in drug discovery and development for structure-activity relationship (SAR) studies.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various substituted 2-aminothiazoles using different protocols. This data is compiled from multiple sources to provide a comparative overview.

| α-Haloketone Substituent (R¹) | Thiourea Substituent (R²) | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 4-H | H | Conventional | Ethanol | Reflux | 8h | 95 | [1] |

| 4-Br | H | Conventional | Ethanol | Reflux | 8h | 92 | [1] |

| 4-Cl | H | Conventional | Ethanol | Reflux | 8h | 90 | [1] |

| 4-F | H | Conventional | Ethanol | Reflux | 8h | 88 | [1] |

| 4-NO₂ | H | Conventional | Ethanol | Reflux | 8h | 94 | [1] |

| 4-OCH₃ | H | Conventional | Ethanol | Reflux | 8h | 85 | [1] |

| 4-CH₃ | H | Conventional | Ethanol | Reflux | 8h | 87 | [1] |

| 4-H | H | Microwave | None | 170 W | 5-15 min | - | [2] |

| 4-H | H | Solvent-free | None | Melt | Seconds | 93 | [3][4][5] |

| 4-Br | H | Solvent-free | None | Melt | Seconds | 91 | [3][4][5] |

| 4-Cl | H | Solvent-free | None | Melt | Seconds | 89 | [3][4][5] |

| 4-F | H | Solvent-free | None | Melt | Seconds | 85 | [3][4][5] |

| 4-NO₂ | H | Solvent-free | None | Melt | Seconds | 82 | [3][4][5] |

| 4-OCH₃ | H | Solvent-free | None | Melt | Seconds | 88 | [3][4][5] |

| 4-CN | H | Solvent-free | None | Melt | Seconds | 87 | [3][4][5] |

| Naphthalen-2-yl | H | One-pot | Ethyl Acetate | Reflux | - | 82 | [6] |

| 4-F | Phenyl | One-pot | Ethyl Acetate | Reflux | - | 70 | [6] |

| 4-F | Naphthalen-2-yl | One-pot | Ethyl Acetate | Reflux | - | 68 | [6] |

Experimental Protocols

General Considerations

-

Safety: α-Haloketones are lachrymatory and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Reagents: Use reagents from commercial sources without further purification unless otherwise noted.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Protocol 1: Conventional Synthesis of 2-Amino-4-phenylthiazole[1]

Materials:

-

Substituted acetophenone (e.g., phenacyl bromide) (0.01 mol)

-

Thiourea (0.01 mol)

-

Ethanol (30 mL)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beakers

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve the substituted acetophenone (0.01 mol) and thiourea (0.01 mol) in ethanol (30 mL).

-

Attach a reflux condenser and heat the mixture to reflux for 8 hours.

-

Monitor the reaction progress using TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with cold water and then a small amount of cold ethanol.

-

Dry the product in a desiccator or oven at a low temperature.

-

Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiazole.

Protocol 2: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives[2]

Materials:

-

Substituted ketone (0.01 mol)

-

Thiourea (0.02 mol)

-

Iodine (0.01 mol)

-

Microwave synthesis vial

-

Microwave reactor

Procedure:

-

Place the substituted ketone (0.01 mol), thiourea (0.02 mol), and iodine (0.01 mol) in a microwave synthesis vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 170 W for 5-15 minutes.

-

Monitor the reaction completion by TLC.

-

After cooling, pour the reaction mixture into ice water.

-

Filter the resulting precipitate and dry it.

-

Recrystallize the product from ethanol.

Protocol 3: Solvent-Free Synthesis of 2-Aminothiazoles[3][4][5]

Materials:

-

2-Bromoacetophenone derivative (1 mmol)

-

Thiourea (1 mmol)

-

Test tube or small beaker

-

Heating source (e.g., hot plate or oil bath)

Procedure:

-

Place the 2-bromoacetophenone derivative (1 mmol) in a test tube.

-

Heat the ketone until it melts.

-

Add thiourea (1 mmol) to the molten ketone.

-

The reaction is typically exothermic and proceeds to completion within a few seconds, often with the evolution of hydrogen bromide gas.

-

Allow the mixture to cool to room temperature.

-

Wash the solid product with water or ethanol to purify.

Protocol 4: One-Pot Synthesis of 2-Aminothiazole Derivatives[6]

Materials:

-

Aromatic methyl ketone (1.0 mmol)

-

Copper(II) bromide (2.2 mmol)

-

Thiourea or N-substituted thiourea (1.2 mmol)

-

Potassium carbonate (2.0 mmol)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

To a solution of the aromatic methyl ketone (1.0 mmol) in ethyl acetate, add copper(II) bromide (2.2 mmol).

-

Reflux the mixture. The in-situ formation of the α-bromoketone will occur.

-